Product packaging for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine(Cat. No.:CAS No. 1000303-67-2)

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B1394226
CAS No.: 1000303-67-2
M. Wt: 124.14 g/mol
InChI Key: YCFOXBVIHVHHJS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine ( 1000303-67-2) is a bicyclic heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research. This structure is part of a class of fused isoxazolopyridines that are of significant interest in the development of novel pharmacologically active compounds . For instance, closely related analogs, such as those based on the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one core, have been utilized as key intermediates and masked precursors in the synthesis of complex natural products like acylpyridones, which exhibit a range of biological activities . Researchers value this core structure for its potential in constructing diverse molecular libraries. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1394226 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine CAS No. 1000303-67-2

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOXBVIHVHHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CON=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677294
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000303-67-2
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine typically involves the base-mediated aldol condensation of a suitable precursor. One common method is the condensation of a nitrile oxide with an appropriate dipolarophile to form the isoxazole ring, followed by cyclization to form the fused pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemical Applications

THIP serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions, including:

  • Base-mediated aldol condensation : This reaction leads to the formation of new derivatives such as 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones.
  • Synthesis of analogs : It can be modified to create analogs of naturally occurring compounds with potential biological activities.

Neuropharmacology

THIP is recognized primarily for its role as a selective agonist of the GABA_A receptor. Its interaction with the α4β3δ subtype enhances chloride ion conductance across neuronal membranes, resulting in decreased neuronal excitability. This mechanism positions THIP as a candidate for treating various neurological conditions:

  • Anxiety Disorders : Studies indicate that THIP can significantly reduce anxiety-like behaviors in animal models.
  • Sleep Disorders : Its sedative properties have been documented in various studies demonstrating efficacy in promoting sleep without the reinforcement effects associated with traditional GABAergic drugs like benzodiazepines.

Antiviral and Antimicrobial Properties

Recent research has highlighted THIP derivatives' potential antiviral activity against the hepatitis B virus (HBV). In vitro studies have shown that these compounds can inhibit HBV replication effectively. Additionally, preliminary studies suggest antimicrobial properties, although further investigations are necessary to establish efficacy against specific pathogens.

Medicinal Chemistry

THIP is being explored as a pharmaceutical agent targeting neurological pathways. Its unique structural properties allow researchers to investigate its efficacy in treating:

  • Anxiety Disorders
  • Insomnia
  • Hepatitis B Infections

The compound's selective binding to GABA_A receptors suggests potential therapeutic applications without significant side effects typically associated with other GABAergic drugs.

Industrial Applications

In industry, THIP is used in developing new materials with specific electronic or optical properties. Its chemical reactivity allows for the exploration of novel applications in material science.

Case Study 1: Anxiety Reduction

A study involving rodent models demonstrated that administration of THIP resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. The results indicated a dose-dependent response correlating with GABA_A receptor activation.

Case Study 2: Hepatitis B Virus Inhibition

In vitro studies showed that THIP derivatives could inhibit HBV replication effectively. The mechanism appears to involve modulation of host cellular pathways critical for viral replication.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid receptor agonist, which modulates the activity of these receptors in the central nervous system. This interaction can lead to sedative and hypnotic effects, making it a candidate for treating sleep disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolo-Pyridine Derivatives

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • Molecular Formula : C₈H₁₂N₂O₂
  • MW : 168.19
  • Key Differences : The ethoxy substituent at C-3 and the shifted isoxazole ring position ([4,5-c] vs. [4,3-c]) alter electronic properties and steric bulk. This derivative is less reactive toward dehydrogenation compared to the parent compound .
7-Iodo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one
  • Molecular Formula : C₆H₅IN₂O₂
  • MW : 264.02
  • Key Differences: Halogenation at C-7 (via iodine monochloride) introduces a cross-coupling handle for appending aromatic residues, a critical step in synthesizing acylpyridone natural product analogs .

Pyrazolo-Pyridine Analogs

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • Molecular Formula : C₇H₁₁N₃
  • MW : 125.18
  • Derivatives like 1-phenyl variants (CAS 396133-34-9) are explored as kinase inhibitors due to improved solubility in hydrochloride salt forms .
3-Trifluoromethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
  • Molecular Formula : C₇H₈F₃N₂O
  • MW : 193.15
  • Key Differences : The electron-withdrawing trifluoromethyl group at C-3 enhances metabolic stability and bioavailability, making it a candidate for CNS-targeting therapeutics .

Thiazolo-Pyridine Derivatives

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
  • Molecular Formula : C₆H₈N₂S
  • MW : 140.21
  • Key Differences : Substitution of isoxazole with a thiazole ring introduces sulfur, which modulates electronic properties and binding affinity to metal ions (e.g., Zn²⁺ in enzyme active sites) .

Functionalized Derivatives

3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones
  • Molecular Formula : C₉H₁₀N₂O₂ (e.g., 3-(2-phenylethenyl) variant)
  • MW : 178.19
  • Key Differences : Base-mediated aldol condensation at C-3 generates alkenyl derivatives, which act as masked forms of 3-acyl-4-hydroxypyridin-2-ones. These are precursors to dihydro analogs of acylpyridones with antibacterial and antifungal activities .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW Key Substituents/Ring System Key Properties/Applications References
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine C₆H₈N₂O 124.14 Isoxazole[4,3-c], unsubstituted Scaffold for acylpyridone synthesis
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine C₈H₁₂N₂O₂ 168.19 Ethoxy (C-3), isoxazole[4,5-c] Reduced reactivity due to steric bulk
7-Iodo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one C₆H₅IN₂O₂ 264.02 Iodo (C-7), lactam Cross-coupling intermediate
3-Methyl-1H-pyrazolo[4,3-c]pyridine C₇H₁₁N₃ 125.18 Pyrazole[4,3-c], methyl (C-3) Kinase inhibitor precursor
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine C₆H₈N₂S 140.21 Thiazole[5,4-c] Metal ion chelation

Biological Activity

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine (THIP) is a bicyclic compound recognized for its significant biological activities, particularly as a selective agonist of the GABA_A receptor. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

GABA_A Receptor Interaction
THIP primarily acts as an agonist at GABA_A receptors, specifically influencing the α4β3δ subtype. This interaction enhances the conductance of chloride ions across neuronal membranes, leading to decreased neuronal excitability and promoting sedative effects. The activation of these receptors is crucial in modulating various neurological conditions such as anxiety and insomnia.

Biochemical Pathways
The activation of GABA_A receptors by THIP has been shown to influence intracellular calcium levels and downstream signaling pathways. This modulation can alter gene expression and impact cellular metabolism significantly.

1. Neuropharmacological Effects

THIP’s ability to activate GABA_A receptors positions it as a candidate for treating anxiety disorders and sleep-related issues. Its sedative properties have been documented in various studies demonstrating its efficacy in reducing anxiety-like behaviors in animal models .

2. Antiviral Properties

Recent research has indicated that certain derivatives of tetrahydroisoxazolo compounds exhibit antiviral activity against hepatitis B virus (HBV). These compounds are being explored for their potential in developing treatments for HBV infections, which affect millions globally .

3. Antimicrobial Activity

Preliminary studies suggest that THIP may possess antimicrobial properties, although further investigations are necessary to establish its efficacy against specific pathogens.

Case Studies

  • Study on Anxiety Reduction : A study involving rodent models demonstrated that administration of THIP resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. The results indicated a dose-dependent response correlating with GABA_A receptor activation.
  • Hepatitis B Virus Inhibition : In vitro studies showed that THIP derivatives could inhibit HBV replication effectively. The mechanism appears to involve modulation of host cellular pathways critical for viral replication .

Data Tables

Compound Name Structural Features Biological Activity
This compoundBicyclic structure with isoxazole and pyridineGABA_A receptor agonist
GaboxadolConformationally constrained derivative of muscimolGABA_A receptor agonist
Ethyl 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylateSimilar bicyclic structurePotential anxiolytic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

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